molecular formula C9H16O2 B061612 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 163748-80-9

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Cat. No. B061612
CAS RN: 163748-80-9
M. Wt: 156.22 g/mol
InChI Key: CXWONQXFWHZHPN-IUCAKERBSA-N
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Description

(2R,3S)-3-Hexyloxirane-2-carbaldehyde, also known as 3-Hexyl-2,3-epoxypropanal, is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block in various chemical reactions. It is also believed to have potential applications in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R,3S)-3-Hexyloxirane-2-carbaldehyde. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

(2R,3S)-3-Hexyloxirane-2-carbaldehyde has several advantages for lab experiments. It is a chiral building block that can be used in various chemical reactions. It is also relatively easy to synthesize using a three-step process. However, one limitation of (2R,3S)-3-Hexyloxirane-2-carbaldehyde is that it is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for the use of (2R,3S)-3-Hexyloxirane-2-carbaldehyde in scientific research. It can be used as a building block for the synthesis of new chiral compounds with potential applications in medicine and drug discovery. It can also be used as a reagent for the synthesis of chiral oxazolines and oxazolidines. Additionally, further research can be conducted to better understand the mechanism of action of (2R,3S)-3-Hexyloxirane-2-carbaldehyde and its potential applications in various chemical reactions.
In conclusion, (2R,3S)-3-Hexyloxirane-2-carbaldehyde is a unique chemical compound that has potential applications in various scientific research areas. Its chiral properties make it a valuable building block for the synthesis of new compounds with potential applications in medicine and drug discovery. Further research is needed to better understand its mechanism of action and potential applications in various chemical reactions.

Synthesis Methods

(2R,3S)-3-Hexyloxirane-2-carbaldehyde can be synthesized from hexanal in a three-step process. The first step involves the conversion of hexanal to (2R,3S)-3-hexanol using a chiral catalyst. The second step involves the oxidation of (2R,3S)-3-hexanol to (2R,3S)-3-hexyl-2,3-epoxypropanol using a mild oxidizing agent. Finally, (2R,3S)-3-hexyl-2,3-epoxypropanol is converted to (2R,3S)-3-Hexyloxirane-2-carbaldehyde using an acid catalyst.

Scientific Research Applications

(2R,3S)-3-Hexyloxirane-2-carbaldehyde has been used in various scientific research applications. It has been used as a building block for the synthesis of various chiral compounds. It has also been used as a reagent for the synthesis of chiral oxazolines and oxazolidines. Additionally, it has been used as a starting material for the synthesis of biologically active compounds.

properties

CAS RN

163748-80-9

Product Name

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2R,3S)-3-hexyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1

InChI Key

CXWONQXFWHZHPN-IUCAKERBSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](O1)C=O

SMILES

CCCCCCC1C(O1)C=O

Canonical SMILES

CCCCCCC1C(O1)C=O

synonyms

Oxiranecarboxaldehyde, 3-hexyl-, (2R-trans)- (9CI)

Origin of Product

United States

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